molecular formula C13H18ClNO3 B174935 tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 147353-95-5

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B174935
CAS No.: 147353-95-5
M. Wt: 271.74 g/mol
InChI Key: QUURCBFBLHSKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group attached to a carbamate moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various tyrosine-protein kinases such as lyn, src, and lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

It’s known that the compound can participate in palladium-catalyzed cross-coupling reactions . This suggests that it might interact with its targets through covalent bonding, leading to changes in the targets’ function.

Pharmacokinetics

Similar compounds are known to be soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound might have good bioavailability.

Action Environment

Similar compounds are known to be stable under cool, dry conditions in well-sealed containers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl carbamate and 4-chlorophenylacetaldehyde.

    Catalyst: A suitable catalyst such as a palladium complex.

    Solvent: The reaction is often carried out in an organic solvent like 1,4-dioxane.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can undergo reduction to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate.

    Reduction: Formation of tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate.

    Substitution: Formation of tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate.

Scientific Research Applications

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (1-phenyl-2-hydroxyethyl)carbamate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    tert-Butyl (1-(4-methoxyphenyl)-2-hydroxyethyl)carbamate: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUURCBFBLHSKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601558
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147353-95-5
Record name tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.